Olopatadine Isopropyl Ester-d6
Description
Properties
Molecular Formula |
C₂₄H₂₃D₆NO₃ |
|---|---|
Molecular Weight |
385.53 |
Synonyms |
(11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydro-dibenz[b,e]oxepin-2-acetic Acid 1-Methylethyl Ester-d6 |
Origin of Product |
United States |
Synthetic Strategies for Deuterated Olopatadine Isopropyl Ester Analogs
Novel Approaches to Deuterium (B1214612) Incorporation in the Olopatadine (B1677272) Moiety
A significant advancement in the synthesis of deuterated Olopatadine involves a novel and highly efficient late-stage introduction of the deuterium labels. researchgate.net This modern approach circumvents the use of expensive deuterated precursors required in more traditional synthetic routes. The key strategy is the alkylation of a primary amine intermediate with an inexpensive and commercially available deuterated reagent.
Specifically, the synthesis is designed to form the N,N-dimethylamino group in one of the final steps. A primary amine precursor is treated with dimethyl sulfate-d6, which efficiently introduces two trideuteromethyl (-CD₃) groups onto the nitrogen atom. researchgate.net This method is advantageous as it introduces the deuterium atoms at a convergent point late in the synthesis, maximizing the conservation of the isotopic label and avoiding potential loss through exchange in earlier steps. This contrasts with older methods that might rely on reagents like dimethylamine-d6, which are often more costly. researchgate.net
This late-stage deuteration ensures a high percentage of deuterium incorporation, often exceeding 98%, which is crucial for applications requiring high isotopic purity. researchgate.net To obtain the target compound, Olopatadine Isopropyl Ester-d6, this deuteration step would be performed on a precursor that already contains the isopropyl ester functionality.
Precursor Selection and Deuterated Reagent Utilization in Synthetic Pathways
The selection of precursors is paramount to the success and efficiency of the synthesis. In the novel pathway for Olopatadine-d6, a key late-stage intermediate is the primary amine derivative of the Olopatadine core structure. researchgate.net This precursor is strategically chosen to allow for direct and efficient alkylation to form the desired deuterated dimethylamino group.
For the synthesis of the specific target molecule, this compound, the ideal precursor would be (Z)-isopropyl 2-(11-(3-aminopropylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate . This molecule contains the necessary primary amine for deuteromethylation and already possesses the required isopropyl ester group, thus avoiding a separate esterification step after deuteration. Patent literature describes processes for creating various esters of Olopatadine, including the isopropyl ester, which serve as useful intermediates. google.com These processes often involve a Wittig reaction performed on an ester of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac). google.comgoogle.com
The primary deuterated reagent utilized in this modern pathway is dimethyl sulfate-d6 (D₆-DMSO₄) . This reagent is favored due to its commercial availability, lower cost compared to alternatives like dimethylamine-d6, and high reactivity in the N-alkylation of the primary amine precursor. researchgate.net
Table 1: Comparison of Synthetic Approaches for Deuteration
| Feature | Traditional Synthetic Route | Novel Synthetic Route |
| Deuterated Reagent | Dimethylamine-d6 hydrochloride | Dimethyl sulfate-d6 |
| Precursor | Mesylated intermediate | Primary amine intermediate |
| Stage of Deuteration | Mid-synthesis | Late-stage synthesis |
| Cost-Effectiveness | Lower (due to expensive reagent) | Higher (uses inexpensive reagent) |
| Reported Yield | Can be low (~25% for the deuteration step) | High |
Stereochemical Considerations in Deuterated Olopatadine Synthesis
The biological activity of Olopatadine is primarily associated with the (Z)-isomer of the exocyclic double bond. Therefore, controlling the stereochemistry to selectively produce this isomer is one of the most critical challenges in its synthesis. Several stereoselective strategies have been developed for the non-deuterated parent compound, and these methods are directly applicable to the synthesis of the precursors for the deuterated analog.
The crucial Z-stereoselectivity is established before the deuterium incorporation step. Key methods reported in the literature include:
Intramolecular Stereospecific Cyclization : A highly efficient method involves a palladium-catalyzed intramolecular cyclization of an alkyne intermediate. google.com This reaction forms the seven-membered dibenzoxepine ring and concurrently sets the geometry of the resulting exocyclic double bond precursor with high Z-selectivity.
Stereoselective Heck Reaction : An alternative approach utilizes a stereoselective Heck cyclization to control the stereochemistry. nih.gov
Wittig Olefination : While the Wittig reaction is a common method for forming the double bond, controlling its stereoselectivity can be challenging and often results in mixtures of E/Z isomers. google.comnewdrugapprovals.org However, practical synthetic routes have been developed where the stereoselectivity of the Wittig reaction is carefully controlled by the choice of the phosphonium salt and the base used to generate the ylide. nih.govscispace.com
Because the deuteration of the side-chain amino group is performed late in the synthesis, it does not affect the pre-established stereochemistry of the core structure. The synthesis of the primary amine precursor must proceed through one of these stereoselective routes to ensure the final deuterated product has the desired (Z)-configuration.
Process Optimization and Yield Enhancement in Deuterium-Labeled Synthesis
The primary enhancement comes from avoiding a low-yielding step associated with the use of dimethylamine-d6 hydrochloride. In some traditional routes, the replacement of a mesyl group with dimethylamine-d6 was reported to be low-yielding (~25%), partly because the high cost of the reagent limited the excess that could be used. researchgate.net The new pathway, utilizing inexpensive dimethyl sulfate-d6 to alkylate a primary amine, is significantly more efficient.
Table 2: Key Steps in the Proposed Optimized Synthesis of (Z)-Olopatadine Isopropyl Ester-d6
| Step | Reaction | Purpose | Key Optimization Feature |
| 1 | Stereoselective Cyclization | Formation of the dibenzoxepine ring system with the correct (Z)-geometry. | Use of palladium-catalyzed reaction for high stereoselectivity. |
| 2 | Side Chain Elaboration | Synthesis of the primary amine precursor containing the isopropyl ester. | Efficient multi-step conversion from the cyclized intermediate. |
| 3 | Deuteration | N-alkylation of the primary amine with dimethyl sulfate-d6. | Late-stage, cost-effective deuteration with high isotopic incorporation. |
Structural Elucidation and Confirmation of Deuterated Intermediates and Final Product via Spectroscopic Techniques
The definitive confirmation of the structure and successful deuterium incorporation in this compound relies on a combination of modern spectroscopic techniques. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS) : This is the most direct method to confirm the incorporation of deuterium. The molecular weight of this compound is expected to be 6 atomic mass units higher than its non-deuterated counterpart due to the replacement of six protons with six deuterons. High-resolution mass spectrometry (HRMS) can confirm the elemental composition and provide a highly accurate mass measurement of the deuterated molecule.
¹H NMR Spectroscopy : Proton NMR provides clear evidence of deuterium incorporation at the N,N-dimethylamino position. In the ¹H NMR spectrum of the non-deuterated compound, the two methyl groups (N(CH₃)₂) would produce a characteristic singlet signal. In the spectrum of the successfully synthesized this compound, this signal would be absent or significantly diminished, confirming the replacement of the protons with deuterium atoms. The other signals corresponding to the protons on the aromatic rings, the dibenzoxepine core, the propylidene chain, and the isopropyl ester group would remain.
¹³C NMR Spectroscopy : While ¹H NMR confirms the absence of protons, ¹³C NMR can be used to observe the carbon atoms attached to deuterium. The signals for the -CD₃ carbons will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the corresponding -CH₃ carbons.
The combination of these techniques provides unambiguous proof of the chemical structure, stereochemistry, and the precise location and extent of deuterium labeling in the final product.
Advanced Analytical Methodologies for Deuterated Olopatadine Isopropyl Ester Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental to the separation of Olopatadine (B1677272) Isopropyl Ester-d6 from its non-deuterated counterpart and other matrix components. The choice of chromatographic method is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.
Ultra-High Performance Liquid Chromatography (UHPLC) Methodologies
Ultra-High Performance Liquid Chromatography (UHPLC) stands as a powerful technique for the analysis of pharmaceutical compounds, offering significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC. These benefits are attributed to the use of columns packed with sub-2 µm particles, which operate at higher pressures.
For the analysis of Olopatadine and its related substances, UHPLC methods have been developed and validated. scispace.com These methods typically employ reversed-phase columns, such as C18, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution is often employed to optimize the separation of the parent compound from its impurities and metabolites. A validated UHPLC method for olopatadine hydrochloride degradation products has been proposed, demonstrating good precision and accuracy. scispace.com
A key advantage of UHPLC is the significant reduction in analysis time, which is crucial for high-throughput screening in drug discovery and development. The enhanced resolution offered by UHPLC is also vital for separating the deuterated standard from any potential isobaric interferences.
Table 1: Typical UHPLC Method Parameters for Olopatadine Analysis
| Parameter | Typical Value |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Detection | UV at ~298 nm or Mass Spectrometry |
Hydrophilic Interaction Liquid Chromatography (HILIC) Applications
Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative to reversed-phase chromatography, particularly for the separation of polar and hydrophilic compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of an aqueous buffer. This technique has been successfully applied to the chromatographic analysis of olopatadine hydrochloride and its E isomer impurity. nih.govresearchgate.net
The retention mechanism in HILIC involves the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. This makes it particularly suitable for compounds that are poorly retained in reversed-phase systems. For Olopatadine, which possesses polar functional groups, HILIC can offer unique selectivity and improved retention. The use of HILIC can be particularly advantageous when coupled with mass spectrometry, as the high organic content of the mobile phase can enhance ionization efficiency.
Method Development and Validation Protocols for Deuterated Analogs
The use of a deuterated internal standard like Olopatadine Isopropyl Ester-d6 is a cornerstone of robust quantitative bioanalysis. clearsynth.com Method development and validation for deuterated analogs follow stringent guidelines to ensure the reliability of the analytical data. The validation process for a method employing a deuterated internal standard typically includes the assessment of specificity, linearity, accuracy, precision, recovery, matrix effect, and stability. researchgate.net
A critical aspect of method validation for deuterated standards is to confirm that the isotopic label does not affect the chromatographic behavior of the molecule. While deuterium (B1214612) substitution can sometimes lead to a slight difference in retention time compared to the non-labeled compound (isotopic effect), this is generally minimal and can be readily resolved by modern chromatographic systems. It is also essential to ensure that the deuterated standard is free from its non-deuterated analog to prevent analytical bias.
The validation of an LC-MS/MS method using deuterated internal standards has been shown to effectively compensate for matrix effects and improve the precision and accuracy of the quantification. researchgate.net
Mass Spectrometry in Isotopic Labeling Studies
Mass spectrometry (MS) is an indispensable tool in the analysis of isotopically labeled compounds. Its high sensitivity and specificity allow for the detection and quantification of analytes at very low concentrations, which is often required in bioanalytical studies.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices. In this technique, the eluent from the LC system is introduced into the mass spectrometer, where the analyte is ionized, and its specific mass-to-charge ratio (m/z) is selected and fragmented. The resulting fragment ions are then detected, providing a highly specific signal for the analyte of interest.
For the analysis of this compound, an LC-MS/MS method would be developed to monitor a specific precursor-to-product ion transition for both the deuterated standard and the non-deuterated analyte. The use of a deuterated internal standard is particularly advantageous in LC-MS/MS as it co-elutes with the analyte and experiences similar ionization suppression or enhancement effects from the matrix, leading to more accurate and precise quantification. texilajournal.com A reliable HPLC-MS method using a deuterated internal standard has been successfully applied in a bioequivalence study of olmesartan. nih.gov
Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Analyte (Olopatadine Isopropyl Ester) | Internal Standard (this compound) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]+ | [M+H+6]+ |
| Product Ion (m/z) | Specific fragment ion | Corresponding specific fragment ion |
| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors in the low parts-per-million (ppm) range. This capability is invaluable for the unambiguous identification and characterization of compounds. In the context of this compound research, HRMS can be used to confirm the elemental composition of the deuterated standard and to identify any potential impurities or degradation products.
An intrinsic stability study of olopatadine hydrochloride utilized RP-HPLC-DAD-HRMS to profile forced degradation products. turkjps.org This demonstrates the power of HRMS in structural elucidation. The accurate mass measurement allows for the determination of the elemental formula of a molecule, which is a critical piece of information for its identification. HRMS can also be used to confirm the successful incorporation of the deuterium atoms into the Olopatadine Isopropyl Ester molecule and to assess its isotopic purity.
Application of this compound as an Internal Standard in Quantitative Analysis
In the field of bioanalysis, particularly in methods utilizing liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision. This compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart, Olopatadine Isopropyl Ester. The primary advantage of using a deuterated standard is that its physicochemical properties are nearly identical to the analyte of interest. aptochem.comresearchgate.net
An ideal internal standard should have the same chromatographic retention time, extraction recovery, and ionization response in the mass spectrometer as the analyte. aptochem.com this compound fulfills these criteria, co-eluting with the native compound, which allows it to effectively normalize and correct for variations that can occur during sample preparation and analysis. kcasbio.com Such variations include analyte loss during extraction, injection volume variability, and fluctuations in mass spectrometer signal due to ion suppression or enhancement, often referred to as matrix effects. kcasbio.comresearchgate.net
The key difference that makes this compound effective is its mass. The six deuterium atoms increase the molecular weight of the compound, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical behavior remains virtually unchanged. clearsynth.com This mass difference is crucial to prevent "cross-talk" between the analyte and the internal standard signals. researchgate.net By adding a known concentration of this compound to a sample, the concentration of the native Olopatadine Isopropyl Ester can be accurately determined by comparing the response ratio of the analyte to the internal standard. clearsynth.com This approach significantly improves the robustness and reliability of the bioanalytical method. aptochem.com
| Advantage | Description | Reference |
|---|---|---|
| Compensation for Matrix Effects | Normalizes signal variability caused by ion suppression or enhancement from complex biological matrices. | kcasbio.com |
| Correction for Sample Preparation Variability | Accounts for analyte losses during extraction, handling, and injection processes. | researchgate.netresearchgate.net |
| Improved Accuracy and Precision | The ratio of analyte to a co-eluting, chemically identical standard provides more reliable quantification than external standards. | aptochem.comresearchgate.net |
| Enhanced Method Robustness | Reduces the impact of instrumental variability and differences between sample matrices, leading to a more reliable assay. | aptochem.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Compounds
Proton Nuclear Magnetic Resonance (1H NMR) Spectral Interpretation and Assignment for Deuterated Analogs
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary analytical technique for the structural elucidation of organic molecules. studymind.co.uk It provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule. hw.ac.uk In the context of this compound, ¹H NMR is instrumental in confirming the success of the deuteration process. nih.gov
The ¹H NMR spectrum of the unlabeled Olopatadine Isopropyl Ester would show characteristic signals for all its protons. A key feature would be a prominent singlet in the aliphatic region corresponding to the six protons of the two equivalent methyl groups on the dimethylamino moiety. The integration of this peak would correspond to six protons.
When interpreting the ¹H NMR spectrum of this compound, the most significant change is the disappearance or substantial reduction of the signal corresponding to the protons that have been replaced by deuterium. libretexts.orgwikipedia.org Since deuterium does not resonate in the same frequency range as protons, the large singlet for the N(CH₃)₂ group is expected to be absent in the spectrum of the -d6 analog. studymind.co.ukhuji.ac.il This absence provides clear and unambiguous evidence that the desired isotopic labeling has been achieved at that specific molecular position. nih.gov Other proton signals in the molecule are expected to remain largely unchanged, confirming that the deuteration was selective.
| Molecular Moiety | Expected Signal in Olopatadine Isopropyl Ester | Expected Signal in this compound | Reference |
|---|---|---|---|
| Dimethylamino Protons (-N(CH₃)₂) | Singlet, integrating to 6H | Signal absent or significantly reduced | libretexts.orgwikipedia.org |
| Aromatic Protons | Multiple signals in the aromatic region | Signals largely unchanged | nih.gov |
| Aliphatic Chain Protons | Multiple signals in the aliphatic region | Signals largely unchanged | nih.gov |
| Isopropyl Ester Protons | Characteristic signals for the isopropyl group | Signals largely unchanged | hw.ac.uk |
Application of Deuterium-NMR in Structural Characterization
While ¹H NMR confirms deuteration by the absence of a proton signal, Deuterium Nuclear Magnetic Resonance (²H NMR or D-NMR) provides direct evidence by observing the deuterium nuclei themselves. wikipedia.orgmagritek.com This technique is highly effective for verifying the specific location and success of isotopic labeling in compounds like this compound. huji.ac.il
The chemical shift range in ²H NMR is nearly identical to that of ¹H NMR, which simplifies spectral interpretation as the knowledge from proton spectra can be directly extrapolated. For this compound, a ²H NMR experiment would show a strong signal at the chemical shift corresponding to the N-methyl groups, confirming that the deuterium atoms are located at the intended position. This direct detection offers unambiguous proof of the compound's structure and the site of labeling. nih.gov
Although ²H NMR is less sensitive than ¹H NMR due to the lower natural abundance of deuterium (0.016%) and a smaller magnetogyric ratio, this is not a concern for intentionally enriched compounds. wikipedia.org The signals in ²H NMR are typically broader than in ¹H NMR, but this does not hinder its utility for confirming the presence and position of the deuterium label. huji.ac.ilmagritek.com The combination of observing a signal's disappearance in ¹H NMR and its appearance in ²H NMR provides a comprehensive and definitive structural characterization of the deuterated molecule. nih.govmagritek.com
| Feature | Description | Reference |
|---|---|---|
| Direct Detection | Directly observes the deuterium nuclei, providing positive confirmation of labeling. | wikipedia.org |
| Structural Verification | Confirms the specific location of the deuterium atoms within the molecular structure. | nih.govmagritek.com |
| Complementary to ¹H NMR | Used in conjunction with ¹H NMR to provide comprehensive proof of successful and selective deuteration. | magritek.com |
| Spectral Interpretation | Chemical shifts are analogous to ¹H NMR, making signal assignment straightforward. |
Metabolic Fate and Biotransformation Research of Olopatadine and Its Deuterated Analogs in Vitro/pre Clinical Perspective
In Vitro Metabolism Studies Employing Deuterated Tracers
In vitro metabolism studies are fundamental in elucidating the metabolic pathways of a drug candidate. The use of deuterated tracers, such as Olopatadine (B1677272) Isopropyl Ester-d6, offers significant advantages in these experimental setups. Olopatadine Isopropyl Ester is believed to act as a prodrug, which is a strategically designed molecule that is converted into the active drug, Olopatadine, within the body. This conversion is often achieved through enzymatic hydrolysis, a process that can be meticulously studied in vitro using deuterated tracers.
The primary utility of a deuterated tracer like Olopatadine Isopropyl Ester-d6 lies in its ability to be distinguished from its non-deuterated counterpart by mass spectrometry. When incubated with in vitro systems such as human liver microsomes or other tissue homogenates, the metabolic conversion of the deuterated prodrug can be precisely tracked. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612). This mass shift allows researchers to follow the biotransformation of the ester to the active Olopatadine and its subsequent metabolites without interference from endogenous compounds.
The stability of the deuterium label is a critical factor in these studies. The synthesis of deuterated olopatadine has been optimized to ensure that the deuterium atoms are not lost during metabolic processes, which is crucial for the reliability of the data obtained. researchgate.net These stable isotope-labeled compounds are considered high-quality internal standards for bioanalytical studies. researchgate.net
Identification and Characterization of Metabolites using Deuterated Standards
The precise identification and characterization of metabolites are paramount in understanding a drug's complete metabolic profile. Deuterated standards of parent drugs and their metabolites are invaluable in this process. While the focus is on this compound, the principles of using deuterated standards extend to the entire metabolic cascade.
Once the in vitro incubation with this compound is complete, the resulting mixture is analyzed, typically using liquid chromatography-mass spectrometry (LC-MS). The presence of deuterated metabolites can be predicted based on the known metabolic pathways of Olopatadine. The primary metabolites of Olopatadine are N-desmethyl olopatadine and olopatadine N-oxide. Therefore, following the administration of the deuterated prodrug, the formation of deuterated N-desmethyl olopatadine and deuterated olopatadine N-oxide would be anticipated.
To confirm the identity of these putative metabolites, chemically synthesized deuterated standards of N-desmethyl olopatadine and olopatadine N-oxide are required. By comparing the chromatographic retention times and mass spectra of the metabolites formed in the in vitro system with those of the authenticated deuterated standards, unequivocal identification can be achieved. The use of stable isotope-labeled internal standards is a recommended approach by regulatory agencies for the reliable determination of drug concentrations in biological samples. nih.gov
The following table summarizes the key metabolites of Olopatadine and the utility of their deuterated counterparts:
| Metabolite Name | Abbreviation | Role of Deuterated Standard |
| N-desmethyl olopatadine | M1 | Confirmatory identification and quantification in metabolic assays. |
| Olopatadine N-oxide | M3 | Confirmatory identification and quantification in metabolic assays. |
Enzymatic Biotransformation Pathways of Olopatadine Isopropyl Ester (Pre-clinical Investigation)
Pre-clinical investigations, primarily through in vitro studies with human-derived enzyme systems, have shed light on the enzymatic pathways responsible for the biotransformation of Olopatadine. The metabolic journey of Olopatadine Isopropyl Ester begins with its hydrolysis to the active Olopatadine. This initial step is likely mediated by esterase enzymes present in various tissues. Ocular prodrugs, for instance, are often designed as esters to be hydrolyzed by corneal esterases. nih.gov
Following the formation of Olopatadine, further metabolism occurs primarily in the liver. In vitro studies using human liver microsomes have identified two major metabolic pathways:
N-demethylation: This reaction is catalyzed by the cytochrome P450 enzyme, specifically the CYP3A4 isoform, leading to the formation of N-desmethyl olopatadine (M1). drugbank.com
N-oxidation: This pathway results in the formation of olopatadine N-oxide (M3) and is mediated by flavin-containing monooxygenase (FMO) enzymes, particularly FMO1 and FMO3. drugbank.com
The involvement of these specific enzymes is a critical piece of information for predicting potential drug-drug interactions. The use of deuterated Olopatadine in these preclinical investigations helps in accurately quantifying the formation rates of these metabolites and understanding the kinetics of the enzymatic reactions.
A summary of the enzymatic biotransformation is presented in the table below:
| Transformation | Precursor | Metabolite | Key Enzyme(s) |
| Hydrolysis | Olopatadine Isopropyl Ester | Olopatadine | Esterases |
| N-demethylation | Olopatadine | N-desmethyl olopatadine (M1) | CYP3A4 |
| N-oxidation | Olopatadine | Olopatadine N-oxide (M3) | FMO1, FMO3 |
Degradation Kinetics and Stability Studies of Olopatadine Chemical Entities
Forced Degradation Studies under Diverse Stress Conditions (Hydrolytic, Oxidative, Photolytic, Thermal)
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. Olopatadine (B1677272) Hydrochloride has been subjected to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Hydrolytic Degradation: Olopatadine demonstrates significant degradation under both acidic and alkaline hydrolytic conditions. medcraveonline.comresearchgate.net In acidic environments, several degradation products have been observed. researchgate.netnih.govjournalagent.com Similarly, alkaline conditions also lead to the formation of multiple degradants. researchgate.netnih.govjournalagent.com Under neutral hydrolytic conditions, some degradation is observed, though generally less extensive than in acidic or basic media. researchgate.net Some studies have noted that the degradation patterns in acidic, alkaline, and neutral hydrolysis share common products. researchgate.netnih.govjournalagent.com
Oxidative Degradation: The stability of olopatadine under oxidative stress appears to vary depending on the experimental conditions. Some studies have reported that olopatadine is stable under oxidative stress. researchgate.netnih.gov Conversely, other research indicates strong degradation in an oxidative environment. scispace.com This discrepancy may be due to differences in the specific oxidizing agents used and the conditions of the study.
Photolytic Degradation: Olopatadine has been found to be susceptible to photolytic degradation, particularly when in solution. medcraveonline.com Exposure to light can lead to the formation of several degradation products. researchgate.net However, when exposed to photolytic conditions as a solid powder, it has been found to be stable. researchgate.netturkjps.org One study noted a 23% degradation of the drug product under photolytic conditions. scispace.com
Thermal Degradation: In its solid form, olopatadine is generally stable under thermal stress. researchgate.netscispace.comturkjps.org However, when in solution and exposed to heat, degradation has been observed. scispace.com For instance, one study reported a 36% degradation of an olopatadine-containing drug product when exposed to heat. scispace.com
The following table summarizes the findings of forced degradation studies on olopatadine under various stress conditions.
| Stress Condition | Observation | Key Findings |
| Acidic Hydrolysis | Significant degradation | Formation of multiple degradation products. researchgate.netnih.govjournalagent.com |
| Alkaline Hydrolysis | Significant degradation | Formation of several degradation products, some common with acidic hydrolysis. researchgate.netnih.govjournalagent.com |
| Neutral Hydrolysis | Slight degradation | Some degradation products are common with acidic and alkaline conditions. researchgate.netnih.gov |
| Oxidative Stress | Conflicting reports | Some studies report stability researchgate.netnih.gov, while others show strong degradation scispace.com. |
| Photolytic Stress | Degradation in solution | Stable as a solid powder researchgate.netturkjps.org, but degrades in solution to form multiple products medcraveonline.comresearchgate.net. |
| Thermal Stress | Stable as a solid | Generally stable as a solid researchgate.netscispace.comturkjps.org, but can degrade in solution when heated scispace.com. |
Identification and Structural Elucidation of Degradation Products via Spectroscopic Techniques
The identification and characterization of degradation products are critical for ensuring the safety and efficacy of a pharmaceutical product. Various spectroscopic techniques, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), have been employed to identify and elucidate the structures of olopatadine's degradants.
In one study, RP-HPLC-DAD-HRMS was used to identify several degradation products (DPs) under hydrolytic conditions. researchgate.netnih.govjournalagent.com Under acidic conditions, five DPs were noted, designated as OLO1, OLO2, OLO3, OLO4, and OLO5. researchgate.netnih.govjournalagent.com In alkaline conditions, four DPs were observed: OLO3, OLO5, OLO6, and OLO7. researchgate.netturkjps.org Notably, OLO3 and OLO5 were common to both acidic and alkaline degradation pathways. researchgate.netturkjps.org
Another study focusing on photolytic degradation identified two unknown impurities using HPLC with Photo Diode Array Detection. researchgate.net Further investigation using techniques such as Infrared Spectroscopy, Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy revealed these impurities to be the E and Z isomers of Olopatadine Carbaldehyde. researchgate.net
The table below details some of the identified degradation products of olopatadine.
| Degradation Product ID | Proposed Structure/Name | Stress Condition(s) |
| OLO1 | (2-(4-(dimethylamino)butyl) phenyl)methanol | Acidic, Neutral Hydrolysis researchgate.netjournalagent.comsemanticscholar.org |
| OLO2 | Not specified | Acidic Hydrolysis researchgate.netnih.govjournalagent.com |
| OLO3 | Not specified | Acidic, Alkaline, Neutral Hydrolysis researchgate.netnih.govjournalagent.com |
| OLO4 | Not specified | Acidic Hydrolysis researchgate.netnih.govjournalagent.com |
| OLO5 | 11-[(3-dimethylamino)-propylidene]-6,11-dihydro-dibenz[b,e]oxepin-2-propanoic acid | Acidic, Alkaline, Neutral Hydrolysis researchgate.netnih.govjournalagent.com |
| OLO6 | Not specified | Alkaline Hydrolysis researchgate.netnih.govjournalagent.com |
| OLO7 | Not specified | Alkaline Hydrolysis researchgate.netnih.govjournalagent.com |
| E and Z Isomers | Olopatadine Carbaldehyde | Photolytic Degradation researchgate.net |
| Olopatadine Related Compound B | Not specified | Oxidative, Photolytic Degradation scispace.com |
Kinetic Modeling of Degradation Processes for Olopatadine Analogs
The study of degradation kinetics provides valuable information about the rate at which a drug substance degrades, which is essential for determining its shelf-life and storage conditions. For olopatadine, kinetic models have been generated based on its degradation behavior under various stress conditions. medcraveonline.com
One study calculated the degradation rate constants for olopatadine under different forced degradation conditions using both linear and non-linear fit models. medcraveonline.com It was found that the drug was least stable under acidic and photolytic degradation conditions. medcraveonline.com The photolytic degradation constants for olopatadine in the dry and wet states were determined to be 0.002488 % min⁻¹ and 0.003583 % min⁻¹, respectively. medcraveonline.com
Mechanistic Insights into Degradation Pathways
Understanding the mechanisms of degradation is crucial for developing stable formulations and for predicting potential degradation products. For olopatadine, several degradation pathways have been proposed based on the identified degradants.
Under neutral hydrolytic conditions, one proposed mechanism involves the cleavage of the tricyclic ring system of the olopatadine molecule, leading to the formation of degradants like OLO1 ((2-(4-(dimethylamino)butyl) phenyl)methanol). researchgate.netjournalagent.comsemanticscholar.org The degradation pathways and fragmentation patterns under acidic and alkaline conditions have been found to be similar in some studies. researchgate.netturkjps.org
In the case of photolytic degradation, the formation of the E and Z isomers of Olopatadine Carbaldehyde is suggested to occur through a Norrish Type-I reaction. researchgate.net The Z-isomer of olopatadine is the therapeutically active form, but the presence of the E-isomer as an impurity is possible. Racemization in solution can increase the amount of the E-isomer, which can then undergo photolytic degradation to form the corresponding carbaldehyde impurity. researchgate.net The oxidation process of olopatadine hydrochloride is suggested to be related to the electro-active tertiary amine group. researchgate.net
Interdisciplinary Research Perspectives and Methodological Advancements
Integration of Cheminformatics and Computational Chemistry in Deuterated Compound Research
The strategic incorporation of deuterium (B1214612) into a drug candidate like Olopatadine (B1677272) Isopropyl Ester is a nuanced process, heavily reliant on predictive modeling and computational tools. alfa-chemistry.com Cheminformatics and computational chemistry are pivotal in designing deuterated compounds by forecasting the impact of isotopic substitution on a molecule's pharmacokinetic profile. alfa-chemistry.com This process is guided by the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow down metabolic processes that involve the cleavage of this bond. neulandlabs.comnih.gov
For a compound such as Olopatadine Isopropyl Ester-d6, computational methods are employed to:
Identify Metabolic Hotspots: Advanced computational models analyze the parent molecule, Olopatadine, to identify "soft spots"—hydrogen atoms most susceptible to enzymatic degradation, often by cytochrome P450 (CYP) enzymes. alfa-chemistry.com Deuterating these specific sites can significantly enhance the drug's metabolic stability. nih.gov
Predict Pharmacokinetic Changes: Pharmacokinetic simulations can model how deuterium substitution will affect the absorption, distribution, metabolism, and excretion (ADME) properties of the drug. alfa-chemistry.com This allows researchers to virtually screen various deuteration scenarios to find the one that offers the most therapeutic benefit, such as a longer half-life or reduced formation of toxic metabolites. neulandlabs.comlifetein.com
Model Molecular Dynamics: Molecular dynamics studies help in understanding how the subtle changes from deuterium incorporation—such as altered bond strength and vibrational frequencies—affect the molecule's stability and its interaction with biological targets. alfa-chemistry.comwikipedia.org While deuteration is not expected to alter a drug's potency or selectivity, these models can confirm that the fundamental pharmacodynamics remain unchanged. tandfonline.com
The primary goal of these computational approaches is to rationally design deuterated molecules with improved therapeutic properties, guiding synthetic efforts toward the most promising candidates and reducing the time and cost associated with experimental screening. alfa-chemistry.comclearsynthdiscovery.com
| Computational Method | Application in this compound Research | Predicted Outcome |
|---|---|---|
| Quantum Mechanics (QM) | Calculate C-H vs. C-D bond dissociation energies to predict the Kinetic Isotope Effect (KIE). faccts.deacs.org | Slower rate of metabolism at the deuterated N-dimethyl group. |
| Molecular Docking | Simulate the binding of Olopatadine and its deuterated analogue to the H1 histamine (B1213489) receptor. | Confirm that deuteration does not negatively impact receptor affinity. tandfonline.com |
| Pharmacokinetic (PK) Modeling | Simulate the ADME profile based on predicted metabolic changes. alfa-chemistry.com | Increased plasma half-life and greater systemic exposure compared to the non-deuterated version. |
Innovations in Analytical Instrumentation for Deuterated Pharmaceutical Research
The development and quality control of deuterated pharmaceuticals like this compound rely on sophisticated analytical instrumentation capable of distinguishing between isotopologues and quantifying isotopic purity. neulandlabs.com Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques in this field. rsc.orgwiley.comnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the identity and determining the degree of deuterium incorporation in a molecule. rsc.orgscispace.comresearchgate.net For this compound, where six hydrogen atoms are replaced by deuterium, MS analysis would show a predictable mass shift.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful tool for quantitative bioanalysis, allowing for the precise measurement of the deuterated drug and its metabolites in biological matrices like plasma. turkjps.orgvibgyorpublishers.org Deuterated compounds, including Olopatadine-d6, often serve as ideal internal standards in such assays for their non-deuterated counterparts due to their similar chemical properties and retention times but distinct mass. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the exact location of deuterium atoms within a molecule and for quantifying the isotopic purity at each site. sigmaaldrich.comrug.nl
¹H NMR (Proton NMR): In ¹H NMR, the signal corresponding to the proton that has been replaced by deuterium will disappear or significantly diminish, providing clear evidence of successful deuteration. nih.gov
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, offering a clean spectrum where only the deuterated positions are visible. sigmaaldrich.com It is a powerful tool for confirming the presence and purity of the deuterium label. wiley.comnih.gov
¹³C NMR: Deuterium substitution causes a small, predictable shift in the resonance of adjacent ¹³C atoms, which can also be used to quantify the level of deuteration. nih.gov
Recent advancements in these technologies, such as improved ionization techniques and higher field magnets, have enhanced sensitivity and resolution, enabling more precise and accurate analysis of deuterated compounds. rsc.orgscispace.comresearchgate.net
| Analytical Technique | Purpose in this compound Analysis | Expected Observation |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Confirm molecular weight and deuterium incorporation. | Molecular ion peak at m/z corresponding to C₂₄H₂₃D₆NO₃ (approx. 385.54), a +6 Da shift from the non-deuterated analogue. researchgate.net |
| ¹H NMR | Confirm site of deuteration. | Absence of the signal for the N-dimethyl protons. |
| ²H NMR | Directly detect and quantify the deuterium label. sigmaaldrich.com | A signal corresponding to the chemical environment of the N-CD₃ groups. |
| Quantitative NMR (qNMR) | Determine precise isotopic purity and abundance. wiley.comnih.gov | High percentage (>98%) of deuterium incorporation at the target site. researchgate.net |
Challenges and Future Directions in Deuterium Labeling Research for Pharmaceutical Applications
Despite the success of several deuterated drugs, significant challenges remain in the field, alongside promising future directions that could broaden the application of this technology. nih.govuniupo.it
Current Challenges:
Synthesis and Site-Selectivity: Developing synthetic routes that are efficient, scalable, and introduce deuterium at specific, targeted positions without isotopic scrambling is a major chemical challenge. nih.govwisc.eduacs.org While methods for late-stage deuteration are advancing, they often result in mixtures of isotopologues that are difficult to separate and analyze. nih.gov
Predictability: The effects of deuteration are not always predictable; in some cases, slowing metabolism at one site can lead to "metabolic switching," where the body metabolizes the drug through an alternative, sometimes less desirable, pathway. nih.gov
Future Directions:
Novel Synthetic Methods: Research is focused on developing new catalytic systems and enzymatic methods to achieve higher selectivity and efficiency in deuterium incorporation, especially in the late stages of synthesis. nih.govnih.gov This would allow for the rapid generation of deuterated analogues of complex molecules.
Expanding Therapeutic Applications: While the primary focus has been on improving pharmacokinetics, future research will likely explore other benefits of deuteration. lifetein.com This includes stabilizing chiral centers to prevent racemization or even directly altering drug-target interactions in specific cases. nih.gov
De Novo Deuterated Drugs: The field is moving beyond the "deuterium switch" approach (modifying existing drugs) toward designing new chemical entities that incorporate deuterium from the very beginning of the drug discovery process. alfa-chemistry.comnih.govnih.gov This allows deuterium's unique properties to be leveraged as a fundamental part of the molecular design.
Improved Analytical and Computational Tools: Continued advancements in analytical techniques will enable even more precise characterization of deuterated compounds. nih.gov Concurrently, more sophisticated computational models will improve the ability to predict the multifaceted effects of deuteration, further streamlining the design and development process. acs.org
The future of deuterium labeling in pharmaceuticals is promising, with ongoing innovations expected to overcome current hurdles and unlock new therapeutic possibilities. neulandlabs.comlifetein.comclearsynthdiscovery.com
| Challenge | Future Direction / Mitigation Strategy |
|---|---|
| High cost of deuterium sources. acs.org | Development of more efficient synthetic routes that minimize the excess use of deuterated reagents. neulandlabs.com |
| Difficulty in achieving site-selectivity. nih.govacs.org | Advancement of late-stage functionalization and biocatalytic methods for precision deuteration. wisc.edunih.gov |
| Unpredictable "metabolic switching". nih.gov | More comprehensive in vitro and in vivo metabolic studies combined with predictive computational modeling. nih.gov |
| Analytical complexity for isotopic purity. neulandlabs.com | Further development of high-resolution MS and quantitative NMR (qNMR) methods for routine quality control. wiley.comnih.gov |
Q & A
Q. How to reconcile low plasma metabolite levels with high local tissue concentrations in olopatadine studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
